N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Description

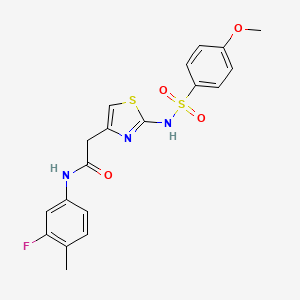

N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-acetamide derivative featuring a sulfonamido group at the 2-position of the thiazole ring and a 3-fluoro-4-methylphenyl substituent on the acetamide nitrogen. Key synthetic steps likely involve:

- Nucleophilic substitution to attach the sulfonamido group to the thiazole core.

- Acetylation of the thiazole amine with chloroacetamide derivatives under basic conditions, as seen in related compounds (e.g., ) .

- Functionalization of the phenyl ring with fluoro and methyl groups via Friedel-Crafts or halogenation reactions .

The compound’s IR and NMR spectra would exhibit characteristic bands for the sulfonamido group (e.g., S=O stretching at ~1150–1350 cm⁻¹), C=O (1660–1680 cm⁻¹), and aromatic C-F vibrations (~1200 cm⁻¹) .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S2/c1-12-3-4-13(9-17(12)20)21-18(24)10-14-11-28-19(22-14)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAHRSYKNSIUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its molecular formula and its structure includes:

- A thiazole ring

- An acetamide functional group

- A sulfonamide moiety

Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation by modulating signaling pathways involved in cell growth and survival.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, suggesting that this compound may also possess similar properties.

- Enzyme Inhibition : The thiazole derivative may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

| Biological Activity | Test Method | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antitumor | MTT Assay | 5 µM | |

| Antibacterial | Agar Diffusion | 10 µg/mL | |

| Enzyme Inhibition | Spectrophotometry | 50 µM |

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This suggests a promising avenue for further investigation into its use as an anticancer agent.

- Antimicrobial Activity : In vitro tests revealed that the compound exhibited notable antibacterial effects against Gram-positive bacteria. The results indicated a potential for development into a therapeutic agent for bacterial infections.

- Enzyme Interaction Studies : Research utilizing enzyme assays showed that the compound effectively inhibited specific kinases involved in cancer progression. This highlights its potential as a targeted therapy in oncology.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide as an anticancer agent. The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation.

Case Study: Protein Kinase Inhibition

In vitro assays demonstrated that this compound effectively inhibits the activity of several key protein kinases associated with tumor growth. The inhibition of these kinases leads to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The sulfonamide group in the compound suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial properties of related sulfonamide compounds found that they possess significant activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests that this compound could be explored for its antibacterial potential.

Drug Design and Development

The unique structural attributes of this compound make it a valuable template for drug design. Modifications to its structure can lead to derivatives with enhanced pharmacological properties.

Table: Structural Modifications and Their Effects

| Modification Type | Potential Effect |

|---|---|

| Fluorination | Increased metabolic stability |

| Sulfonamide Variation | Enhanced antibacterial activity |

| Thiazole Substitution | Improved kinase inhibition |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Sulfonamido vs. Sulfonyl Groups : The target compound’s 4-methoxyphenylsulfonamido group (electron-donating methoxy) contrasts with simpler phenylsulfonyl groups (e.g., 12b in ), which lack methoxy’s solubility-enhancing effects .

- Fluorine and Methyl Effects : The 3-fluoro-4-methylphenyl group on the acetamide nitrogen likely increases metabolic stability and lipophilicity compared to unsubstituted or chlorinated analogs (e.g., ) .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

*Inferred from analogous compounds in and .

- Tautomerism : The target compound’s thiazole-sulfonamido moiety likely exists in the thione tautomeric form, as evidenced by IR bands at 1247–1255 cm⁻¹ (C=S) and absence of S-H stretches (~2500 cm⁻¹) .

- Solubility: The 4-methoxy group may improve aqueous solubility compared to non-polar analogs (e.g., ’s 12b) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.